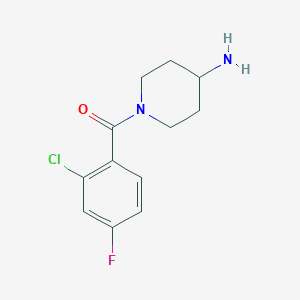

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine

描述

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c13-11-7-8(14)1-2-10(11)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWXJAGNKKLPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chloro-4-fluorobenzoyl group. Its molecular formula is , and it has a molecular weight of approximately 239.7 g/mol. The presence of halogen atoms (chlorine and fluorine) in the structure is significant as they can influence the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives with piperidine moieties have been tested against several bacterial strains, showing moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. A study focusing on related piperidine derivatives demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease, with some compounds exhibiting IC50 values in the low micromolar range . Such inhibition suggests potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.

3. Anticancer Potential

The anticancer properties of piperidine derivatives have also been explored. One study highlighted that certain analogs showed promising activity against cancer cell lines, with IC50 values indicating effective growth inhibition . The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation.

4. Binding Affinity Studies

Docking studies have been conducted to understand the interaction of this compound with target proteins. These studies suggest that the compound can effectively bind to specific amino acid residues, enhancing its potential as a lead compound for drug development .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observed Activity |

|---|---|---|

| Piperidine with chloro and fluoro | Antimicrobial | Moderate |

| Piperidine with sulfonamide functionality | Enzyme Inhibition | Strong against AChE |

| Piperidine derivatives | Anticancer | Effective against cancer cells |

Case Study 1: Antimicrobial Efficacy

In a comparative study, various piperidine derivatives were synthesized and screened for their antimicrobial properties. The study found that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts, indicating that the presence of chlorine and fluorine plays a crucial role in biological efficacy .

Case Study 2: Enzyme Inhibition Mechanism

A detailed analysis of enzyme inhibition by piperidine derivatives revealed that these compounds could form reversible covalent bonds with serine residues in enzymes such as AChE and urease. This mechanism was confirmed through kinetic studies and molecular docking simulations, which provided insights into binding affinities and interaction dynamics .

科学研究应用

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine has been investigated for several applications:

1. Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural modifications can enhance binding affinity to specific receptors, making it a candidate for drug development aimed at conditions like schizophrenia and depression.

2. Neuropharmacology

- Dopamine Receptor Modulation : Studies have shown that modifications to the piperidine structure can lead to enhanced activity at dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders. The introduction of halogen groups, such as chlorine and fluorine, has been linked to improved receptor selectivity and potency.

3. Antitumor Activity

- Preliminary research indicates potential anticancer properties, with some derivatives demonstrating the ability to inhibit tumor cell proliferation through apoptosis induction mechanisms.

Case Studies

Case Study 1: Dopamine D2 Receptor Interaction

A study focused on the design of piperidine derivatives revealed that this compound exhibited significant binding affinity to dopamine D2 receptors. The study highlighted structure-activity relationships (SAR) that suggest modifications can enhance therapeutic efficacy in treating conditions like Parkinson's disease and schizophrenia.

Case Study 2: Anticancer Properties

Research conducted on various piperidine derivatives, including this compound, demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, suggesting a potential role in cancer therapy.

The biological activity of this compound has been explored in several contexts:

- Neuropharmacological Effects : Its interaction with dopaminergic pathways suggests applications in treating neuropsychiatric disorders.

- Anticoagulant Properties : Similar compounds have shown promise as inhibitors of serine proteases involved in coagulation processes, indicating potential cardiovascular applications.

Research Findings and Data Tables

The following table summarizes key findings from research studies on related compounds:

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Dopamine D2 Receptor | TBD |

| Piperidine derivative A | FXIIa | 0.6 |

| Piperidine derivative B | Thrombin | 1.6 |

相似化合物的比较

1-(4-Chlorobenzyl)piperidin-4-amine ()

- Structure : Replaces the benzoyl group with a 4-chlorobenzyl substituent.

- Properties: Molecular weight: 224.73 (free base) vs. 265.69 (calculated for the target compound).

- Synthesis : Prepared via reductive amination of 1-benzyl-4-piperidone with 4-chlorophenethylamine .

- Activity : Benzyl derivatives often exhibit enhanced CNS penetration, whereas benzoyl analogs may favor enzyme inhibition due to hydrogen-bonding interactions .

1-[6-Chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine ()

- Structure: Incorporates a quinoline scaffold with a difluorophenyl group.

- Properties : Higher molecular weight (409.3) and extended aromaticity, likely improving target selectivity but reducing solubility .

- Activity: The quinoline moiety may intercalate into DNA or inhibit kinases, diverging from the benzoyl group’s typical role in protease binding .

Halogenation Patterns on the Aromatic Ring

AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) ()

- Structure: Shares the 2-chloro-4-fluorobenzoyl group but replaces the piperidin-4-amine with a urea-linked phenolic group.

- Activity : Demonstrates inhibition of glycogen phosphorylase via allosteric binding, highlighting the benzoyl group’s role in anchoring to hydrophobic pockets .

Heterocyclic Modifications

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine ()

- Structure : Replaces benzoyl with a pyrrolopyrimidine heterocycle.

- Properties :

- Activity : Targets kinases (e.g., AKT1, ROCK2), contrasting with the benzoyl group’s broader enzyme inhibition profile .

Comparative Data Table

Key Research Findings

- Electronic Effects : The 2-chloro-4-fluorobenzoyl group in the target compound enhances binding to enzymes through halogen bonds and dipole interactions, as seen in AVE#21’s inhibition of glycogen phosphorylase .

- Metabolic Stability : Benzoyl derivatives generally exhibit longer half-lives than benzyl analogs due to reduced oxidative metabolism .

- Selectivity: Heterocyclic modifications (e.g., quinoline, pyrrolopyrimidine) shift activity toward kinases, while benzoyl/benzyl groups favor proteases or receptors .

准备方法

Starting Material Preparation

- 1-Benzoyl-piperidin-4-one (Intermediate) : This compound serves as the scaffold for further functionalization.

- The ketone group at the 4-position is targeted for conversion to an amine.

Functional Group Transformations

- The ketone group is converted into an epoxide intermediate.

- Treatment with hydrogen fluoride-pyridine complex introduces a fluorine substituent at the 4-position, yielding 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine.

- The primary alcohol group is activated as a para-toluenesulfonate ester.

- Reaction with potassium phthalimide leads to a protected amine intermediate (phthalimidoylmethyl derivative).

Reductive Amination

- The key step involves reductive amination of a cyanohydrin derivative with an amine source.

- The reaction is performed in a methanolic medium, often made basic with a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.

- Iron sulfate (FeSO4·7H2O) or other metal salts can be added to suppress side reactions involving cyanide ions.

- The reaction is carried out at room temperature to ensure selectivity and yield.

Workup and Purification

- The reaction mixture is diluted with dichloromethane and water.

- The organic layer is separated, washed, and decolorized using silica and activated charcoal.

- Final evaporation yields the target compound.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ketone to epoxide | Epoxidation reagents (not specified in detail) | Intermediate epoxide formation |

| Epoxide to fluoro-hydroxymethyl | Hydrogen fluoride-pyridine complex | Introduction of fluorine at 4-position |

| Activation of alcohol | Para-toluenesulfonyl chloride | Formation of tosylate ester |

| Nucleophilic substitution | Potassium phthalimide | Formation of phthalimidoylmethyl intermediate |

| Reductive amination | Cyanohydrin + amine, NaBH3CN, DABCO, MeOH, RT | Basic medium, iron sulfate additive to suppress side reactions |

| Workup | Dichloromethane, water, silica, activated charcoal | Purification and isolation |

Research Findings and Optimization Notes

- The use of sodium cyanoborohydride as a mild reducing agent in reductive amination provides high selectivity for the amine formation without over-reduction or side reactions.

- The basic environment created by DABCO enhances the amination step's efficiency.

- Addition of iron sulfate is crucial to eliminate side reactions caused by free cyanide ions, improving yield and purity.

- The reaction temperature maintained at room temperature (20–25 °C) favors controlled reaction kinetics and minimizes decomposition.

- Use of methanolic solvent supports solubility and reaction rate.

- The multi-step process involving epoxide formation and tosylate activation allows for selective functionalization of the piperidine ring without affecting the benzoyl substituent.

Comparative Notes on Alternative Methods

- Direct reductive amination of 1-benzoyl-piperidin-4-one with appropriate amines could be attempted but may lack the selectivity and yield achieved by the multi-step epoxide and tosylate intermediate route.

- Other reducing agents like sodium triacetoxyborohydride are used in related piperidine amine syntheses but sodium cyanoborohydride is preferred for this compound due to its compatibility with sensitive functional groups.

- Protection/deprotection strategies (e.g., phthalimide formation) are necessary to prevent side reactions during nucleophilic substitution steps.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acylation of piperidin-4-amine with 2-chloro-4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reactions are conducted under reflux in aprotic solvents like dichloromethane or acetonitrile. Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine:benzoyl chloride) to minimize side reactions. Purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the piperidine ring and benzoyl group.

- Mass Spectrometry (MS) : HRMS or ESI-MS validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% typically required for biological studies).

- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms salt forms (e.g., hydrochloride) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

- Methodological Answer : The free base form has limited aqueous solubility, necessitating salt formation (e.g., dihydrochloride) for biological assays. Stability studies (pH 3–9, 25–37°C) using UV-Vis or HPLC reveal degradation kinetics. Storage at -20°C under inert atmosphere is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for halogenated piperidine analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols by:

- Using isogenic cell models to control for genetic background.

- Validating target engagement via competitive binding assays (e.g., radioligand displacement).

- Cross-referencing with structurally similar compounds (e.g., 1-(2,6-difluorobenzyl)piperidin-4-amine) to identify substituent-specific effects .

Q. How can computational modeling predict the compound’s interaction with serotonin or dopamine receptors?

- Methodological Answer :

- Molecular Docking : Use crystal structures of receptors (e.g., 5-HT, D) from the PDB.

- MD Simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS).

- QSAR : Correlate substituent electronic effects (Cl, F) with affinity using Hammett parameters or DFT-calculated charges. Validate predictions via SPR or ITC .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition (e.g., kinases or cytochrome P450)?

- Methodological Answer :

- Kinetic Studies : Measure and inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots.

- Covalent Binding Assays : Use LC-MS to detect adduct formation with catalytic residues.

- Cryo-EM/X-ray : Resolve inhibitor-enzyme complexes for structural insights .

Q. How do halogen substitutions (Cl, F) influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electronegativity increases electrophilicity at the benzoyl carbonyl, enhancing nucleophilic acyl substitution. Chlorine, being a better leaving group, facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Compare reactivity using Pd catalysts (e.g., Pd(PPh)) and track yields under inert atmospheres .

Comparative and Structural Analysis

Q. What structure-activity relationships (SAR) differentiate this compound from analogs (e.g., 1-(4-fluoro-2-methylbenzyl)piperidin-4-amine)?

- Methodological Answer :

- Steric Effects : Methyl groups reduce rotational freedom, altering receptor fit.

- Electronic Effects : Fluorine’s inductive effect modulates pKa of the piperidine amine, affecting protonation and membrane permeability.

- Bioisosteric Replacement : Replace Cl with Br or CF to evaluate halogen-specific pharmacokinetics (e.g., logP, metabolic stability) .

Q. How do salt forms (e.g., hydrochloride vs. free base) affect bioavailability in preclinical models?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。